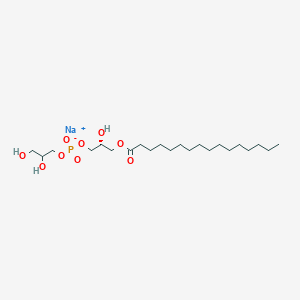
1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-リン酸-(1'-rac-グリセロール) (ナトリウム塩)
概要
説明
1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)は、sn-1位にパルミチン酸を含むリゾホスホ脂質です。これは、ミセル、リポソーム、および脂質ベースの薬物キャリアシステムを含む他のタイプの生体模倣膜の生成で一般的に使用されます .
科学的研究の応用
1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) has a wide range of scientific research applications:
作用機序
1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)は、主にミセルとリポソームを形成する能力によって効果を発揮します。これらの構造は疎水性薬物をカプセル化し、その溶解性とバイオアベイラビリティを高めることができます。この化合物は細胞膜と相互作用し、カプセル化された薬剤の標的細胞への送達を促進します。関与する分子標的と経路には、細胞取り込みとシグナル伝達に重要な役割を果たす膜タンパク質と脂質ラフトが含まれます .
類似の化合物:
1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-ホスホエタノールアミン(ナトリウム塩): 構造は似ていますが、グリセロール基の代わりにエタノールアミン基を含んでいます.
1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-ホスホコリン(ナトリウム塩): コリン基を含み、同様の用途で使用されますが、生化学的特性が異なります.
1-パルミチル-2-ヒドロキシ-sn-グリセロ-3-リン酸(ナトリウム塩): リゾホスファチジン酸のエーテルアナログで、さまざまな生物学的調査で使用されます.
独自性: 1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)は、安定なミセルとリポソームを形成できる特定の構造により、独自のものです。この特性は、安定性とカプセル化効率が重要な薬物送達システムにおいて特に価値があります .
生化学分析
Biochemical Properties
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) plays a significant role in biochemical reactions, particularly in the formation of artificial membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the generation of micelles and liposomes, which are essential for drug delivery systems . The interactions of this compound with biomolecules are primarily based on its ability to form stable structures that mimic natural membranes.
Cellular Effects
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form micelles and liposomes allows it to interact with cell membranes, potentially altering membrane fluidity and permeability . These changes can impact cellular functions such as nutrient uptake, signal transduction, and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) involves its interaction with cell membranes and other biomolecules. The compound can integrate into lipid bilayers, affecting membrane properties and functions. It may also interact with specific proteins and enzymes, modulating their activity. For example, its incorporation into liposomes can enhance the delivery of therapeutic agents by facilitating their uptake into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) vary with different dosages in animal models. At lower doses, the compound may enhance cellular functions and promote the delivery of therapeutic agents. At higher doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular damage . Threshold effects and dose-dependent responses should be carefully evaluated in animal studies to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and membrane synthesis. The compound’s incorporation into lipid bilayers can influence metabolic flux and alter metabolite levels . Understanding these metabolic pathways is essential for optimizing the use of this compound in drug delivery systems and other biomedical applications.
Transport and Distribution
The transport and distribution of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) within cells and tissues are critical for its function. The compound can be transported by specific lipid transporters and binding proteins, facilitating its distribution to target sites . Its localization and accumulation within cells can affect its activity and therapeutic potential.
Subcellular Localization
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within lipid bilayers and membranes can modulate its interactions with other biomolecules and affect cellular processes.
準備方法
合成ルートと反応条件: 反応は通常、触媒と特定の反応条件を使用して、高い収率と純度を保証します .
工業生産方法: 1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)の工業生産には、大規模なエステル化プロセスが含まれ、多くの場合、反応条件を一定に維持するために連続フロー反応器が使用されます。製品はその後、結晶化またはクロマトグラフィー技術によって精製され、目的の純度レベルが達成されます .
化学反応の分析
反応の種類: 1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、使用される酸化剤に応じて、さまざまな誘導体を形成するために酸化できます。
還元: 還元反応は、分子に存在する官能基を変更できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換はさまざまなエステルまたはエーテル誘導体を生成する可能性があります .
科学研究アプリケーション
1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-PG(ナトリウム塩)は、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Similar in structure but contains an ethanolamine group instead of a glycerol group.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (sodium salt): Contains a choline group, used in similar applications but with different biochemical properties.
1-Palmityl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): An ether analog of lysophosphatidic acid, used in various biological studies.
Uniqueness: 1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its specific structure, which allows it to form stable micelles and liposomes. This property makes it particularly valuable in drug delivery systems, where stability and encapsulation efficiency are critical .
特性
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23;/h20-21,23-25H,2-19H2,1H3,(H,27,28);/q;+1/p-1/t20?,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEBZINYFPJJAW-IYZPEQFLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44NaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[4,3-a]quinolin-8-ol,1-ethyl-5-methyl-(9CI)](/img/structure/B1496530.png)
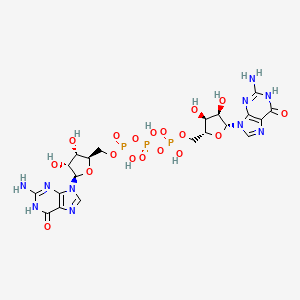
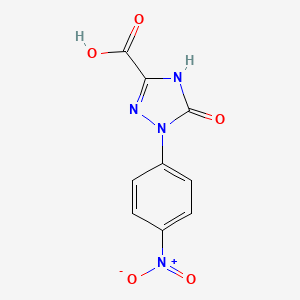
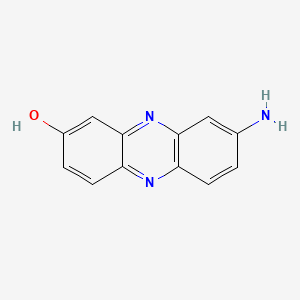
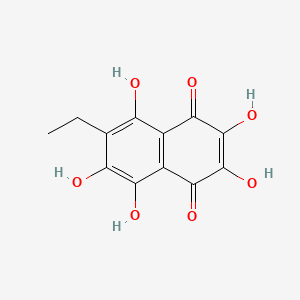
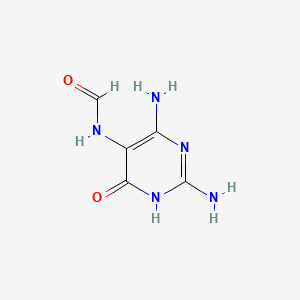
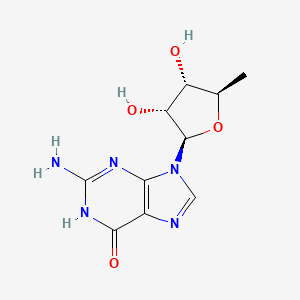
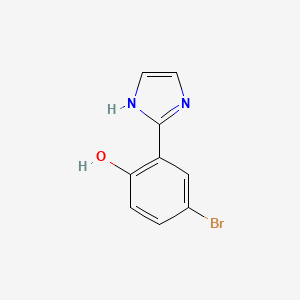
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1496549.png)
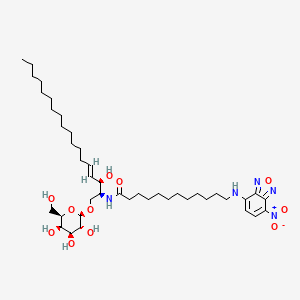
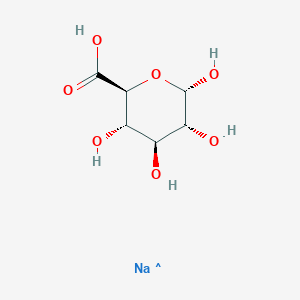
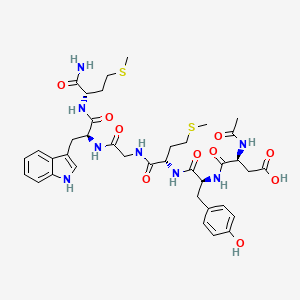
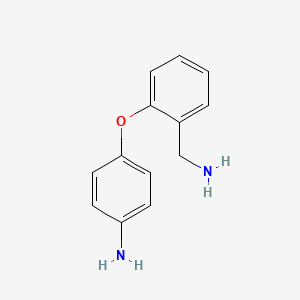
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B1496568.png)
